Mono-5-carboxypentyl Phthalate-d4
Description
Context of Phthalate (B1215562) Ester Biotransformation and Metabolite Significance
Phthalate esters are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of various consumer products. nih.govnih.govmedicalnewstoday.com Consequently, human exposure to phthalates is widespread. nih.govresearchgate.net The study of their biotransformation and metabolites is essential for assessing exposure levels and understanding their biological effects.
Overview of Phthalate Ester Metabolism in Biological Systems
Once phthalate esters enter the human body through ingestion, inhalation, or dermal contact, they undergo metabolism before excretion. researchgate.net The initial step for all phthalates is hydrolysis by lipases and esterases, primarily in the intestines, to their respective monoester metabolites. researchgate.netnih.gov
The metabolic pathway then diverges based on the molecular weight of the phthalate. Low-molecular-weight phthalates are largely excreted as their monoesters. In contrast, high-molecular-weight phthalates, such as DEHP, undergo further biotransformation. researchgate.netnih.gov The monoester metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is further metabolized through oxidation of its alkyl side chain. nih.govcdc.gov This secondary metabolism results in the formation of several oxidized metabolites, including 5cx-MEPP. nih.gov
Table 1: Key Phthalate Compounds and Their Metabolites
| Compound Name | Abbreviation | Role |
|---|---|---|
| Di(2-ethylhexyl) phthalate | DEHP | Parent Phthalate Ester |
| Mono(2-ethylhexyl) phthalate | MEHP | Primary Metabolite |
| Mono-5-carboxypentyl Phthalate | 5cx-MEPP | Secondary, Oxidative Metabolite |
| Mono-(2-ethyl-5-hydroxyhexyl) phthalate | 5OH-MEHP | Secondary, Oxidative Metabolite |
| Mono-(2-ethyl-5-oxohexyl) phthalate | 5oxo-MEHP | Secondary, Oxidative Metabolite |
| Mono-[2-(carboxymethyl)hexyl] phthalate | 2cx-MMHP | Secondary, Oxidative Metabolite |
Rationale for Analyzing Oxidative Phthalate Metabolites as Exposure Biomarkers
The analysis of oxidative phthalate metabolites in urine is considered a more reliable indicator of phthalate exposure than measuring the parent compounds or their primary monoesters for several reasons. Oxidative metabolites, such as 5cx-MEPP, are more specific to the parent phthalate and are less susceptible to external contamination during sample collection and analysis. nih.gov
Furthermore, studies have shown that oxidative metabolites account for a larger proportion of the excreted metabolites of high-molecular-weight phthalates compared to the primary monoesters. nih.govnih.gov For DEHP, the secondary oxidized metabolites, including 5cx-MEPP, 5OH-MEHP, 5oxo-MEHP, and 2cx-MMHP, constitute about 70% of the metabolites found in urine, whereas the primary metabolite MEHP only accounts for approximately 6%. nih.gov The longer elimination half-lives of metabolites like 5cx-MEPP and 2cx-MMHP make them excellent biomarkers for assessing the time-weighted body burden of DEHP. nih.gov Research has also suggested a link between urinary phthalate metabolites and biomarkers of oxidative stress. nih.govmdpi.comnih.govresearchgate.net
Specific Focus on Mono-5-carboxypentyl Phthalate (5cx-MEPP) as a Key Metabolite
Mono-5-carboxypentyl phthalate (5cx-MEPP), also known as mono-(2-ethyl-5-carboxypentyl) phthalate, is a key secondary metabolite of DEHP. nih.goviarc.frnih.gov It is formed through the oxidative metabolism of MEHP. nih.govcdc.gov Due to its aforementioned characteristics, particularly its specificity and abundance in urine relative to other metabolites, 5cx-MEPP is considered a valuable and reliable biomarker for assessing human exposure to DEHP. nih.gov Its presence in biological samples provides a clear indication of the body's processing of this common plasticizer.
Fundamental Role of Stable Isotope Labeled Standards in Quantitative Analytical Chemistry
In the field of quantitative analytical chemistry, particularly for trace analysis of compounds in complex matrices like biological fluids, achieving accuracy and precision is paramount. Stable isotope-labeled standards, such as Mono-5-carboxypentyl Phthalate-d4, play a fundamental role in achieving reliable and reproducible results. clearsynth.commusechem.com
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Trace Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of the concentration of a substance. osti.govbritannica.comyoutube.com The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. osti.govwikipedia.org This labeled standard is chemically identical to the analyte of interest but has a different mass due to the presence of stable isotopes (e.g., deuterium (B1214612), carbon-13). musechem.comacanthusresearch.com
After the labeled standard is thoroughly mixed and equilibrated with the sample, the mixture is analyzed by mass spectrometry. The mass spectrometer separates and measures the ratio of the naturally occurring analyte to the isotopically labeled standard. britannica.comyoutube.com By knowing the initial amount of the added standard and the measured isotope ratio, the original concentration of the analyte in the sample can be calculated with high precision. osti.gov This method is considered a definitive analytical method due to its high accuracy. youtube.com
Advantages of Deuterated Analogs for Internal Standardization and Matrix Effect Compensation
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are commonly used as internal standards in mass spectrometry-based analyses. clearsynth.comaptochem.com Their use offers several significant advantages:
Co-elution with the Analyte: Since deuterated standards are chemically almost identical to their non-labeled counterparts, they exhibit very similar behavior during sample preparation and chromatographic separation, often co-eluting with the analyte. aptochem.com
Compensation for Sample Loss: Any loss of the analyte during extraction, cleanup, or derivatization steps will be mirrored by a proportional loss of the deuterated internal standard. musechem.com This allows for accurate correction of the final calculated concentration.
Correction for Matrix Effects: Biological samples contain a complex mixture of components that can interfere with the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. clearsynth.commdpi.com This can either suppress or enhance the analyte signal, leading to inaccurate quantification. Because the deuterated internal standard is affected by the matrix in the same way as the analyte, it effectively compensates for these variations, ensuring the reliability of the measurement. clearsynth.commdpi.comresearchgate.netmyadlm.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Mono-5-carboxypentyl Phthalate |
| di(2-ethylhexyl) phthalate |
| mono(2-ethylhexyl) phthalate |
| Mono-(2-ethyl-5-hydroxyhexyl) phthalate |
| Mono-(2-ethyl-5-oxohexyl) phthalate |
| Mono-[2-(carboxymethyl)hexyl] phthalate |
| deuterium |
Integration of this compound into Advanced Research Frameworks
The chemical compound this compound (MCPP-d4) plays a critical, specialized role in modern analytical science, particularly within environmental health and human biomonitoring. Its integration into advanced research frameworks is not as a primary subject of toxicological inquiry itself, but as an indispensable tool for ensuring the accuracy and reliability of complex chemical analyses. Phthalates, a class of chemicals widely used as plasticizers in countless consumer products, are now ubiquitous environmental contaminants. nih.gov Consequently, assessing human exposure to these compounds has become a major focus of public health research. nih.govepa.gov
Humans are exposed to phthalates through ingestion, inhalation, and dermal contact. nih.gov Once in the body, parent phthalate compounds are rapidly metabolized into monoesters and other secondary metabolites, which are then excreted, primarily in urine. nih.govresearchgate.net Measuring these metabolites in biological samples like urine is the most reliable way to determine an individual's exposure, or "body burden," to the original phthalate compounds. researchgate.net However, accurately quantifying these trace-level metabolites in a complex biological matrix presents significant analytical challenges. nih.gov This is precisely where this compound becomes essential.
MCPP-d4 is a deuterated, or "heavy," isotopologue of Mono-5-carboxypentyl Phthalate (MCPP), a secondary metabolite of the common phthalate Di(2-ethylhexyl) phthalate (DEHP). The incorporation of four deuterium atoms (d4) into its molecular structure gives it a slightly higher mass than its naturally occurring counterpart, without significantly altering its chemical properties. This characteristic makes it an ideal internal standard for use in isotope dilution mass spectrometry (ID-MS), the gold standard for quantitative analysis in biomonitoring. ionsource.comnih.gov
The core principle of using an internal standard is to correct for variations and potential analyte loss during sample processing and analysis. ionsource.comwuxiapptec.com An internal standard is a compound that is chemically very similar to the analyte of interest and is added in a known quantity to every sample at the very beginning of the analytical workflow. nih.govwuxiapptec.com Because the internal standard experiences the same procedural variations as the analyte—such as losses during extraction, and fluctuations in instrument signal—it provides a stable reference point. ionsource.com By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can calculate the analyte's concentration with high precision and accuracy. wuxiapptec.com
Stable isotope-labeled compounds like MCPP-d4 are considered the best possible internal standards because their physical and chemical behavior is virtually identical to the analyte being measured. ionsource.com They co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer, effectively compensating for matrix effects—the phenomenon where other components in the sample suppress or enhance the analyte's signal. nih.govwuxiapptec.com
Detailed Research Findings
The integration of MCPP-d4 into advanced research frameworks, such as large-scale human biomonitoring (HBM) programs and environmental monitoring studies, has fundamentally improved the quality and comparability of data on phthalate exposure. These programs analyze hundreds to thousands of samples, and the precision afforded by using isotopically labeled internal standards is crucial for discerning subtle trends in population exposure over time or differences between demographic groups. epa.gov
For example, in studies analyzing urinary concentrations of phthalate metabolites, MCPP-d4 is added to urine samples before a process of enzymatic deconjugation (to free the metabolites from their glucuronidated form), solid-phase extraction (to isolate and concentrate the analytes), and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The mass spectrometer is programmed to detect both the MCPP and the MCPP-d4, and the ratio of their peak areas is used to generate highly accurate quantitative data. This approach minimizes analytical variability, which can be as high as 20% without an internal standard, to as low as 2% with one. ionsource.com
The table below illustrates the principle of how an internal standard corrects for analytical variability.
Table 1: The Role of MCPP-d4 in Correcting Analytical Variability
| Sample Stage | Analyte (MCPP) | Internal Standard (MCPP-d4) | Analyte/IS Ratio | Interpretation |
|---|---|---|---|---|
| Initial Sample | 100 units | 100 units (added) | 1.00 | A known amount of IS is added to the sample containing an unknown amount of analyte. |
| After Extraction (10% Loss) | 90 units | 90 units | 1.00 | Both analyte and IS are lost proportionally, so the ratio remains constant, correcting for the loss. |
| MS Analysis (5% Ion Suppression) | 85.5 units | 85.5 units | 1.00 | Both signals are suppressed equally, preserving the ratio and ensuring the final calculated concentration is accurate. |
This robust methodology allows researchers to build reliable datasets on population-wide exposure to DEHP. The precision achieved through the use of MCPP-d4 is critical for epidemiological studies that aim to find associations between phthalate exposure levels and various health outcomes, such as reproductive issues, metabolic diseases, and developmental effects. nih.gov Without such accurate exposure data, establishing statistically significant correlations would be nearly impossible.
The properties that make MCPP-d4 an ideal internal standard are summarized below.
Table 2: Comparative Properties of MCPP and MCPP-d4
| Property | Mono-5-carboxypentyl Phthalate (Analyte) | This compound (Internal Standard) | Significance for Research |
|---|---|---|---|
| Chemical Behavior | Identical | Identical | Ensures both compounds behave the same way during extraction and chromatography. ionsource.com |
| Mass-to-Charge Ratio (m/z) | Different | Different (higher by 4 Daltons) | Allows the mass spectrometer to distinguish between the analyte and the standard. |
| Natural Abundance | Present in exposed individuals | Absent in samples (must be added) | Guarantees the signal for the standard comes only from the known amount added by the researcher. nih.gov |
| Co-elution | Yes | Yes | Both compounds pass through the chromatography column at the same time, ensuring they experience the same matrix effects. ionsource.comwuxiapptec.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | MCPP-d4 |
| Mono-5-carboxypentyl Phthalate | MCPP |
Properties
Molecular Formula |
C₁₄H₁₂D₄O₆ |
|---|---|
Molecular Weight |
284.3 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(5-carboxypentyl) Ester-d4; _x000B_1,2-Benzenedicarboxylic Acid Mono(5-carboxypentyl) Ester-d4 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Characterization of Mono 5 Carboxypentyl Phthalate D4
Methodologies for the Chemical Synthesis of Deuterated Phthalate (B1215562) Metabolites
The primary strategy for synthesizing MECPP-d4 is the deuteration of the aromatic ring of a phthalic acid precursor. This is crucial as labeling the labile protons on the carboxylic acid groups would result in easy exchange with hydrogen in protic solvents, rendering the label useless for most applications. Several methods exist for achieving high levels of ring deuteration on aromatic compounds.
Catalytic Hydrogen-Deuterium (H-D) Exchange: This is a prevalent method for labeling aromatic rings. It involves treating the unlabeled compound (e.g., phthalic acid or phthalic anhydride) with a deuterium (B1214612) source in the presence of a transition metal catalyst. acs.org
Deuterium Source: Heavy water (D₂O) is a common, accessible, and safe source of deuterium. mdpi.com Deuterium gas (D₂) can also be used, sometimes generated in situ from the reaction of D₂O with a metal like aluminum. researchgate.netnih.gov
Catalysts: Transition metals such as palladium (Pd), platinum (Pt), ruthenium (Ru), and rhodium (Rh) are effective catalysts for this reaction. acs.org Palladium on carbon (Pd/C) is a frequently used heterogeneous catalyst. nih.gov The catalyst facilitates the cleavage of the stable carbon-hydrogen (C-H) bonds on the aromatic ring, allowing for substitution with deuterium. rsc.org
Reaction Conditions: The reaction is often carried out at elevated temperatures to overcome the activation energy of C-H bond cleavage. Microwave irradiation has been shown to promote the reaction efficiently, allowing for shorter reaction times and milder conditions. acs.org
Reductive Dehalogenation: An alternative route involves the reductive dehalogenation of a corresponding halogenated precursor. For example, a tetra-brominated phthalic acid could be treated with a reducing agent in a deuterated solvent. A known method for preparing ring-deuterated benzoic acids involves the use of a Raney copper-aluminum alloy in an alkaline deuterium oxide solution, a technique that could be adapted for phthalic acid. wikipedia.org
Synthesis from Deuterated Precursors: A bottom-up approach involves synthesizing phthalic acid-d4 from a pre-labeled starting material like benzene-d6 (B120219) or o-xylene-d10. The standard industrial synthesis of phthalic anhydride (B1165640) involves the catalytic gas-phase oxidation of o-xylene (B151617) or naphthalene. google.comacademie-sciences.fr Using a deuterated version of these feedstocks would yield the desired phthalic anhydride-d4.
The synthesis of Mono-5-carboxypentyl Phthalate-d4 can be conceptualized in two main stages: the deuteration of the phthalate ring and the subsequent esterification.
Stage 1: Ring Deuteration (via Catalytic H-D Exchange) The most plausible mechanism for transition metal-catalyzed H-D exchange involves the reversible activation of the aromatic C-H bond. libretexts.orgyoutube.com The process can be described as:
Oxidative Addition: The aromatic C-H bond of the phthalic acid molecule adds to the low-valent transition metal center (e.g., Pd(0)), forming a higher oxidation state metal-hydride-aryl complex.
Deuterium Exchange: The hydride ligand can exchange with deuterium from the surrounding D₂O or D₂.
Reductive Elimination: The C-D bond is formed, releasing the deuterated phthalic acid and regenerating the active catalyst. This cycle repeats multiple times, leading to the progressive replacement of hydrogen with deuterium on the aromatic ring.
Stage 2: Monoesterification The formation of the monoester is typically achieved through the alcoholysis of phthalic anhydride-d4. google.com Phthalic acid-d4 can be readily converted to phthalic anhydride-d4 by simple heating, which causes dehydration and ring closure. nih.gov
The reaction mechanism is a nucleophilic acyl substitution:
The alcohol (a protected form of 6-hydroxyhexanoic acid, e.g., 6-(benzyloxy)hexan-1-ol) acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride-d4 ring.
The anhydride ring opens, forming a tetrahedral intermediate.
The intermediate collapses, resulting in the formation of the monoester. The other carboxyl group of the phthalate remains protonated (or deuterated).
Reaction: C₆D₄(CO)₂O + HO-(CH₂)₅-COOH → C₆D₄(COOH)COO(CH₂)₅COOH
Optimization: To maximize yield and purity, several factors must be optimized. For the deuteration step, catalyst choice, catalyst loading, temperature, and reaction time are critical variables. For the esterification, controlling the stoichiometry to favor mono-esterification over di-esterification is key. This is readily achieved by reacting the anhydride with one equivalent of the alcohol. Subsequent deprotection of the terminal carboxyl group on the pentyl chain may be necessary if a protecting group was used during the esterification.
The choice of synthetic route depends on the desired scale, purity, and available resources.
| Synthetic Route | Advantages | Disadvantages | Scalability | Purity Profile |
| Catalytic H-D Exchange | Uses readily available starting materials (phthalic acid, D₂O). acs.org Can be a one-pot reaction for deuteration. | May result in incomplete deuteration, leading to a mixture of isotopologues. Requires careful purification. Catalyst can be expensive. | Good scalability, particularly with heterogeneous catalysts that can be recovered and reused. nih.gov | Isotopic purity can vary and must be rigorously assessed. Chemical purity is generally high. |
| Synthesis from Deuterated Feedstock | Can provide very high and well-defined isotopic purity from the outset. | Deuterated feedstocks (e.g., o-xylene-d10) are significantly more expensive. The oxidation step may require specialized industrial equipment. google.com | Moderate. Limited by the cost and availability of the deuterated starting materials. | Potentially the highest isotopic and chemical purity, assuming clean conversion steps. |
| Reductive Dehalogenation | Can lead to specific deuteration patterns if selectively halogenated precursors are used. | Requires the synthesis of a polyhalogenated phthalic acid, adding extra steps to the process. Handling of halogenated aromatics can pose safety concerns. | Lower. Generally more suited for lab-scale synthesis due to the multi-step nature and cost of reagents. | High chemical and isotopic purity is achievable, but depends on the purity of the halogenated precursor. |
Rigorous Assessment of Isotopic Enrichment and Chemical Purity
Once synthesized, the this compound must be thoroughly analyzed to confirm its chemical structure, chemical purity, and, most importantly, the extent and location of deuterium incorporation (isotopic enrichment). This is essential for its use as a reliable internal standard. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry is the standard approach for this characterization. Current time information in Bangalore, IN.
NMR spectroscopy is a powerful, non-destructive technique for structural elucidation and determining isotopic abundance.
Proton NMR (¹H NMR): In ¹H NMR, the incorporation of deuterium is confirmed by the disappearance or significant reduction of the signals corresponding to the aromatic protons on the phthalate ring. By integrating the residual proton signals against a known internal standard or the signals from the non-deuterated alkyl chain, the percentage of deuterium incorporation can be calculated. academie-sciences.fr However, for highly deuterated compounds (>98%), the low intensity of residual proton signals limits the accuracy of this method. nih.gov
Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of MECPP-d4 would show a strong peak in the aromatic region, directly confirming the presence and chemical environment of the deuterium label. nih.gov The absence of signals in other parts of the molecule confirms that deuteration occurred specifically on the aromatic ring. While ²H NMR has lower resolution than ¹H NMR, it is an excellent tool for verifying the success of deuteration. A combination of quantitative ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. academie-sciences.fr
Mass spectrometry (MS) is indispensable for confirming the molecular weight and isotopic distribution of the synthesized compound.
High-Resolution Mass Spectrometry (HR-MS): Techniques like LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) are used to determine the accurate mass of the molecule. Current time information in Bangalore, IN. For MECPP-d4 (formula C₁₄H₁₂D₄O₆), the expected mass will be approximately 4 mass units higher than its non-deuterated analog. HR-MS can distinguish between the deuterated product and any remaining unlabeled material with high confidence.
Isotopic Distribution Analysis: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By examining the isotopic cluster of the molecular ion, the degree of deuteration can be assessed. A pure, fully d4-labeled compound will show a single major peak at the expected m/z. In contrast, an incomplete reaction will result in a distribution of peaks corresponding to d0, d1, d2, d3, and d4 species. The relative intensities of these peaks allow for the calculation of the average isotopic enrichment. Current time information in Bangalore, IN.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the deuterated molecular ion is fragmented, and the resulting product ions are analyzed. For MECPP-d4, fragmentation would show that the d4 label is retained on the phthalate portion of the molecule, confirming that the deuteration occurred on the aromatic ring and not the alkyl side chain. This provides definitive structural confirmation of the label's position.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Confirms structure, measures chemical purity, estimates isotopic enrichment by signal reduction. academie-sciences.fr | Quantitative, provides detailed structural information. | Less accurate for very high levels of deuteration (>98%). nih.gov |
| ²H NMR | Directly detects deuterium, confirms location of labels. | Unambiguous confirmation of deuteration. | Lower resolution and sensitivity compared to ¹H NMR. Requires a specialized setup. nih.gov |
| HR-MS | Determines accurate molecular weight, confirms isotopic distribution. Current time information in Bangalore, IN. | High mass accuracy, sensitive, provides isotopic enrichment data. | Can be destructive, ionization efficiency can vary. |
| MS/MS | Confirms location of deuterium label by fragmentation analysis. | Provides definitive evidence of label position. | Requires more complex instrumentation and method development. |
Spectroscopic Characterization Techniques for Structural Elucidation
The characterization of this compound relies on the fundamental principles of spectroscopy, where the interaction of electromagnetic radiation with the molecule provides information about its atomic composition and connectivity. The primary techniques utilized for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each technique offers unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are critical.
¹H NMR: This technique provides information about the number and environment of hydrogen atoms. In the non-deuterated analog, the aromatic protons on the phthalate ring would appear as a characteristic multiplet pattern. The protons on the aliphatic side chain would also exhibit distinct chemical shifts and coupling patterns. For the d4 variant, where four deuterium atoms are incorporated into the phthalate ring, the corresponding signals in the ¹H NMR spectrum would be absent. This absence is the most direct confirmation of successful deuteration at the aromatic positions. The remaining protons on the carboxypentyl chain would be analyzed for their expected chemical shifts and multiplicities.
¹³C NMR: This method probes the carbon skeleton of the molecule. The spectrum of this compound would show signals for each unique carbon atom. The carbons in the deuterated phthalate ring would exhibit a characteristic coupling to deuterium (C-D coupling), which differs significantly from the C-H coupling observed in the non-labeled compound. This provides further evidence of the location of isotopic labeling.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.
The introduction of four deuterium atoms increases the molecular weight of the parent compound by approximately four mass units compared to its non-deuterated counterpart. This mass shift is a key identifier.
| Technique | Parameter | Expected Observation for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Ion Peak [M-H]⁻ | A precise mass corresponding to the molecular formula C₁₄H₁₂D₄O₆ minus a proton. The measured mass should be within a few parts per million (ppm) of the theoretical exact mass. |
| Tandem MS (MS/MS) | Fragmentation Pattern | The fragmentation of the deuterated phthalate ring will produce daughter ions with a +4 mass unit shift compared to the non-deuterated analog, confirming the location of the deuterium labels. |
Detailed research findings would typically present a table of observed fragment ions and their relative abundances, which serves as a structural fingerprint.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying functional groups.
In the IR spectrum of this compound, the following characteristic absorption bands would be anticipated:
C-D Stretching: The presence of deuterium on the aromatic ring will give rise to C-D stretching vibrations at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of a non-deuterated aromatic ring. This is a direct piece of evidence for deuteration.
C=O Stretching: Strong absorption bands corresponding to the two carbonyl groups (one from the carboxylic acid and one from the ester) would be present, typically in the region of 1700-1750 cm⁻¹.
O-H Stretching: A broad absorption band characteristic of the carboxylic acid O-H group would be observed in the range of 2500-3300 cm⁻¹.
The combination of these spectroscopic techniques provides a comprehensive and definitive characterization of the molecular structure and isotopic labeling of this compound, ensuring its suitability for use as an internal standard in quantitative studies.
Applications of Mono 5 Carboxypentyl Phthalate D4 in Exposure Science and Metabolic Research
Methodological Contributions to Human Exposure Assessment through Biomonitoring
The primary application of MCPP-d4 is in human biomonitoring, where it has become an indispensable tool for accurately assessing human exposure to certain phthalates. Phthalates are rapidly metabolized in the body, and their metabolites are excreted in urine. nih.gov Measuring these metabolites in urine provides a reliable picture of recent exposure.
Use as an Internal Standard in Population-Level Exposure Studies
MCPP-d4 is crucial for large-scale epidemiological studies that aim to determine the extent of phthalate (B1215562) exposure across populations. In these studies, which often involve analyzing thousands of urine samples, precision and accuracy are paramount. The use of a stable, isotopically labeled internal standard like MCPP-d4 is the gold standard for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The methodology involves adding a known quantity of MCPP-d4 to each urine sample before preparation and analysis. Because MCPP-d4 is chemically identical to the native MCPP analyte, it behaves similarly during the extraction, cleanup, and chromatographic separation processes. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the known amount of the added MCPP-d4, researchers can correct for this variability and calculate the true concentration of the phthalate metabolite in the original sample with high accuracy.
This isotope dilution method is a cornerstone of the analytical approach used by major public health surveillance programs, such as the U.S. Centers for Disease Control and Prevention's (CDC) National Health and Nutrition Examination Survey (NHANES). nih.gov NHANES has provided extensive data on the exposure of the U.S. population to various environmental chemicals, including phthalates, with the reliability of this data depending on robust analytical methods using internal standards like MCPP-d4. nih.govnih.gov
Table 1: Selected Phthalate Metabolites Often Analyzed with MCPP-d4 as an Internal Standard
| Parent Phthalate | Metabolite Analyte | Abbreviation |
| Di-n-butyl phthalate (DBP) | Mono-n-butyl phthalate | MnBP |
| Di-isobutyl phthalate (DiBP) | Mono-isobutyl phthalate | MiBP |
| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethyl-5-carboxypentyl) phthalate | MECPP |
| Di-n-octyl phthalate (DnOP) | Mono-(3-carboxypropyl) phthalate | MCPP |
| Benzylbutyl phthalate (BBzP) | Monobenzyl phthalate | MBzP |
This table provides examples of common phthalate metabolites measured in biomonitoring studies. MCPP-d4 is used as an internal standard to quantify analytes like MCPP and can be part of a larger mix of labeled standards for comprehensive analysis.
Analytical Strategies for High-Throughput Screening of Phthalate Metabolites in Biological Samples
The need to analyze large numbers of samples in population studies has driven the development of high-throughput screening methods. escholarship.org These methods are designed to be fast, sensitive, and require minimal sample volume, often as little as 100 µL of urine. nih.gov MCPP-d4 plays a vital role in these automated strategies.
One prominent high-throughput approach involves online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov In this setup, the urine sample, spiked with MCPP-d4 and other labeled standards, is automatically injected into the system. The phthalate metabolites are first concentrated on a small SPE column, which cleans the sample by washing away interfering substances. The purified metabolites are then eluted directly onto an analytical HPLC column for separation before being detected by the mass spectrometer.
This automated process significantly reduces manual labor and the potential for contamination. nih.gov The entire cycle, from injection to analysis, can be as short as 27 minutes per sample, making it feasible to process hundreds of samples per day. nih.gov The inclusion of MCPP-d4 ensures that even with these rapid methods, the quantification remains accurate and precise, with inter- and intra-day coefficients of variation typically below 10%. nih.gov These high-throughput methods are essential for modern epidemiological research, enabling studies on a scale necessary to detect associations between phthalate exposure and various health outcomes. nih.govnih.gov
Utilization in Environmental Fate and Transport Studies (Analytical Perspectives)
The application of MCPP-d4 extends beyond human biomonitoring to environmental science, where it aids in understanding the presence and behavior of phthalates in the environment.
Analytical Methodologies for Detection and Quantification in Environmental Matrices (e.g., water, soil, sediment)
Just as in biomonitoring, MCPP-d4 is used as an internal or surrogate standard for the quantification of phthalate metabolites in complex environmental samples like river water, soil, and sediment. researchgate.net The analytical challenge in these matrices is often greater than in urine due to a higher diversity of interfering compounds.
Methods for environmental analysis typically involve an extraction step, such as solid-phase extraction (SPE) for water samples or solvent extraction for soils and sediments, followed by cleanup to isolate the analytes of interest. researchgate.net The extract is then analyzed, often by LC-MS/MS or gas chromatography-mass spectrometry (GC-MS). By spiking the sample with MCPP-d4 at the beginning of the workflow, analysts can account for analyte losses during these extensive preparation procedures and correct for matrix effects—the suppression or enhancement of the analyte signal caused by co-extracted compounds. researchgate.net This ensures reliable quantification of phthalate contamination, with limits of detection often reaching the low nanogram-per-liter (ng/L) level in water. researchgate.net
Application as a Tracer for Methodological Studies of Environmental Transport
In the context of environmental fate and transport, isotopically labeled standards like MCPP-d4 are primarily used as "surrogate standards" rather than as tracers in large-scale field studies. A surrogate standard is added to a sample in the laboratory to monitor the efficiency of the analytical method. Its recovery provides a measure of the method's performance for that specific sample, allowing for the correction of the final concentration of the target analytes.
While not typically released into the environment as a large-scale tracer, MCPP-d4 can be used in controlled laboratory experiments that simulate environmental conditions. These methodological studies might investigate the degradation rates of phthalate metabolites in water or their tendency to adsorb to soil or sediment particles. By tracking the fate of the stable, labeled MCPP-d4, researchers can develop and validate models of environmental transport and persistence without introducing additional bioactive compounds into the test system.
Employment in In Vitro and In Vivo Metabolic Pathway Elucidation Research (Methodological Focus)
MCPP-d4 is a valuable tool in toxicological and metabolic research focused on understanding how parent phthalate compounds are processed in living organisms (in vivo) and in cellular or subcellular systems (in vitro).
When researchers aim to identify new metabolites of a parent phthalate, they can expose animal models or cell cultures to the phthalate. nih.gov They then analyze biological samples (like urine, blood, or cell media) to find the resulting metabolic products. nih.gov The methodological challenge is to accurately quantify these newly formed metabolites, which may be present at very low concentrations.
By adding MCPP-d4 as an internal standard to the samples before analysis by LC-MS or other advanced mass spectrometry techniques, scientists can achieve precise quantification of known metabolites like MCPP. nih.govnih.gov This is critical for determining the relative importance of different metabolic pathways. For example, studies in rats have used this approach to show that MCPP can be a major metabolite of some phthalates but a minor one of others, which is crucial information for selecting the most appropriate biomarkers of exposure for specific phthalates. nih.gov This accurate measurement is essential for building a complete picture of a phthalate's metabolic fate and for understanding its toxicokinetics—how it is absorbed, distributed, metabolized, and excreted. nih.gov
Tracing Metabolic Transformations Using Deuterated Analogs
The administration of deuterated phthalates, such as deuterium-labeled di(2-ethylhexyl) phthalate (D4-DEHP), has been instrumental in tracing the metabolic pathways that lead to the formation of various metabolites, including the compound of interest. By following the appearance of the deuterium-labeled metabolites in biological samples like urine and serum, scientists can construct a detailed map of the biotransformation processes.
In a human study involving the oral administration of D4-DEHP, researchers monitored the urinary excretion of several deuterated metabolites. nih.gov This approach allowed for the unambiguous identification and quantification of metabolites originating from the administered dose. The study revealed that after an initial period where mono(2-ethyl-5-hydroxyhexyl)phthalate (5OH-MEHP) was the predominant metabolite, mono(2-ethyl-5-carboxypentyl)phthalate (referred to as 5cx-MEPP, a synonym for MCPP) became the major urinary metabolite after 12 hours. nih.gov This finding demonstrates the utility of deuterated analogs in elucidating the temporal sequence of metabolic transformations.
Further analysis in the same study showed that on the first day of collection, the deuterated 5cx-MEPP accounted for a significant portion of the excreted dose, highlighting its importance as a major metabolite. The ability to track the labeled compound provides clear evidence of the metabolic conversion of the parent phthalate through various oxidative steps to form MCPP.
A study that administered deuterated mono-2-ethylhexyl phthalate (D4-MEHP) to male volunteers also tracked the formation of its secondary metabolites. The results showed that deuterated mono-2-ethyl-5-carboxy-pentyl phthalate (D4-5cx-MEPP) was a significant metabolite, with an average excretion corresponding to 15% of the administered D4-MEHP dose. nih.gov This further solidifies the role of MCPP as a key product in the metabolic cascade of DEHP and its primary metabolite, MEHP.
The data from these tracer studies are crucial for understanding the full metabolic profile of phthalates and for identifying the most relevant biomarkers of exposure.
Table 1: Urinary Excretion of Deuterated DEHP Metabolites After a Single Oral Dose of D4-DEHP nih.gov
| Metabolite | % of Excreted Dose (after 24h) |
|---|---|
| mono(2-ethyl-5-hydroxyhexyl)phthalate (5OH-MEHP) | 23.3% |
| mono(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP) | 18.5% |
| mono(2-ethyl-5-oxohexyl)phthalate (5oxo-MEHP) | 15.0% |
| mono(2-ethylhexyl)phthalate (MEHP) | 5.9% |
This table illustrates the relative abundance of major deuterated metabolites excreted in urine within 24 hours of a single oral dose of D4-DEHP, highlighting the significant contribution of MCPP (5cx-MEPP).
Elucidation of Biotransformation Kinetics (Methodological Aspects)
Deuterated analogs like MCPP-d4 are not only used to identify metabolic pathways but are also critical for studying the kinetics of these biotransformation processes. The ability to precisely measure the concentration of the labeled metabolite over time allows for the determination of key pharmacokinetic parameters such as elimination half-life, time to maximum concentration, and the rate of excretion.
Methodologically, these studies often involve the collection of biological samples at multiple time points following the administration of a known dose of the deuterated parent compound. The samples are then analyzed using sensitive analytical techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to detect the specific mass-to-charge ratio of the deuterated metabolite, which allows for its quantification without interference from endogenous or environmental sources of the non-labeled compound.
Research on the kinetics of D4-DEHP metabolites has provided valuable insights into their persistence in the body. For instance, the elimination half-life of deuterated 5cx-MEPP was found to be between 15 and 24 hours. nih.gov This is considerably longer than the half-life of the primary metabolite MEHP, indicating that 5cx-MEPP is a marker of more long-term exposure. nih.gov
In another study focusing on inhalation and dermal exposure to D4-DEHP, the time to maximum concentration (Tmax) for D4-5cx-MEPP was observed to be between 4.9 and 5.2 hours. mdpi.com The elimination half-life in this study was reported to be in a similar range to other studies. mdpi.com The use of the deuterated analog was essential in this study to distinguish the exposure from the controlled administration from the background exposure of the participants.
The kinetic data obtained from these studies are vital for developing and validating physiologically based pharmacokinetic (PBPK) models. These models can then be used to predict internal dose levels from external exposure scenarios, a cornerstone of modern risk assessment.
Table 2: Pharmacokinetic Parameters of Deuterated MCPP (5cx-MEPP) from Human Studies
| Parameter | Value | Study Reference |
|---|---|---|
| Elimination Half-Life (t½) | 15 - 24 hours | Koch et al. nih.gov |
| Time to Maximum Concentration (Tmax) | 4.9 - 5.2 hours | Pagoni et al. mdpi.com |
This table summarizes key kinetic parameters for the deuterated form of MCPP, demonstrating how isotopically labeled compounds are used to quantify the dynamics of metabolic processes.
Quality Assurance, Quality Control, and Inter Laboratory Harmonization in Phthalate Metabolite Analysis
Importance of Internal Standards in Robust Quality Control Procedures
In analytical chemistry, internal standards are crucial for achieving accurate and precise quantification, especially in complex matrices like urine. acanthusresearch.com For phthalate (B1215562) metabolite analysis, which often employs techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotope-labeled internal standards are the preferred choice. nih.govyoutube.comcrimsonpublishers.com
Mono-5-carboxypentyl Phthalate-d4 is a deuterated stable isotope-labeled internal standard. clearsynth.com Its chemical structure is nearly identical to the native (unlabeled) mono-5-carboxypentyl phthalate, but with four deuterium (B1214612) atoms replacing four hydrogen atoms. clearsynth.com This mass difference allows the mass spectrometer to distinguish between the internal standard and the target analyte. acanthusresearch.com
The primary role of an internal standard like this compound is to correct for variations that can occur during sample preparation and analysis. youtube.comcrimsonpublishers.com These variations can include:
Matrix Effects: The complex composition of urine can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Since the isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction. youtube.comcrimsonpublishers.com
Analyte Loss During Sample Preparation: Steps such as extraction and concentration can lead to the loss of the target analyte. By adding a known amount of the internal standard at the beginning of the process, any losses of the analyte will be mirrored by losses of the internal standard, enabling accurate quantification. youtube.com
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS instrument can affect the signal intensity. The internal standard helps to normalize these variations. youtube.com
The use of stable isotope-labeled internal standards like this compound significantly improves the accuracy, precision, and robustness of analytical methods for phthalate metabolites. acanthusresearch.commdpi.com This is critical for generating reliable data in human biomonitoring studies that assess exposure to phthalates. nih.govnih.gov
Design and Implementation of Inter-laboratory Comparison Studies and Proficiency Testing Schemes
To ensure that results from different laboratories are comparable, inter-laboratory comparison studies and proficiency testing (PT) schemes are indispensable. nih.govoup.com These programs allow laboratories to assess their analytical performance against their peers and a reference value.
In a typical PT scheme for phthalate metabolites:
A central organizing body prepares and distributes homogenous samples with known, but undisclosed, concentrations of various phthalate metabolites to participating laboratories. lgcstandards.comscientificlabs.co.ukfapas.com
Each laboratory analyzes the samples using their own analytical methods. nih.gov
The results are submitted to the organizing body, which then evaluates the performance of each laboratory based on the deviation of their results from the assigned reference value. nih.gov
These studies have revealed the importance of standardized methods and the proper use of internal standards. For instance, a study under the HBM4EU project highlighted that while a majority of laboratories achieved satisfactory performance, there was notable inter-laboratory variability, particularly for more challenging metabolites. nih.gov Such findings underscore the need for continuous improvement and harmonization of analytical practices. nih.govoup.com
Several organizations, such as the LGC Group and Fapas, offer proficiency testing schemes for phthalates in various matrices, including simulated toy materials, water, and food simulants. lgcstandards.comscientificlabs.co.ukfapas.comfapas.com These schemes are often accredited under ISO/IEC 17043, which specifies the general requirements for the competence of PT providers. lgcstandards.comscientificlabs.co.uk
Development and Certification of Reference Materials for Phthalate Metabolites
Certified Reference Materials (CRMs) are fundamental for establishing the accuracy and metrological traceability of analytical measurements. nih.govykcs.ac.cn CRMs are materials with one or more property values that are certified by a technically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.
The development of CRMs for phthalate metabolites in a urine matrix is a complex process. nih.gov For example, the National Institute of Standards and Technology (NIST) in collaboration with the Centers for Disease Control and Prevention (CDC) developed Standard Reference Materials (SRMs) for organic contaminants in human urine, which include certified and reference values for several phthalate metabolites. nih.gov These SRMs, such as SRM 3672 and SRM 3673, are crucial for quality control and for assessing the accuracy of analytical methods used in large-scale population studies like the National Health and Nutrition Examination Survey (NHANES). nih.gov
Similarly, in China, certified reference materials for phthalates in soils have been developed to meet the needs of environmental monitoring. ykcs.ac.cncgsjournals.com The process involves collecting candidate materials, conducting homogeneity and stability tests, and carrying out collaborative analysis by multiple laboratories to assign certified values. ykcs.ac.cncgsjournals.com
The availability of these CRMs allows laboratories to validate their analytical methods and ensure that their results are accurate and comparable to those from other studies. nih.govnih.gov However, investigations have also shown that not all commercial certified solutions for phthalate metabolites are accurate, and lot-to-lot discrepancies can significantly affect results, highlighting the importance of using well-characterized CRMs. oup.comnih.gov
Robustness and Stability Considerations for Analytical Methods and Deuterated Standards
The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters. For the analysis of phthalate metabolites, this includes factors like the pH of the sample, the temperature of enzymatic deconjugation, and the composition of the mobile phase in liquid chromatography. nih.gov A robust method ensures that reliable results can be obtained even with minor variations in experimental conditions.
The stability of both the analytical method and the deuterated internal standards is also a critical consideration. For instance, an investigation into the accuracy of phthalate metabolite standards found that while some degradation of opened standard ampules could be a concern, internal quality control charts showed stable results over time, suggesting good long-term stability under proper storage conditions. oup.com
Deuterated standards like This compound are generally stable. acanthusresearch.com However, the position of the deuterium label within the molecule is important. Labels should be placed on non-exchangeable sites to prevent the loss or exchange of deuterium with protons from the solvent or matrix. acanthusresearch.comyoutube.com
Emerging Trends and Future Directions in Mono 5 Carboxypentyl Phthalate D4 Research
Development of Novel Analytical Technologies for Enhanced Sensitivity and Throughput
The drive for more precise and efficient quantification of phthalate (B1215562) metabolites, including the use of standards like MECPP-d4, has spurred the development of advanced analytical technologies. The primary focus has been on enhancing sensitivity to detect trace levels of these compounds in complex biological matrices while simultaneously increasing the number of samples that can be processed, a key requirement for large-scale epidemiological studies.
A significant trend is the widespread adoption of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). This technique offers substantial improvements in speed and resolution over traditional High-Performance Liquid Chromatography (HPLC)-MS/MS. Furthermore, the integration of automated and online Solid-Phase Extraction (SPE) has revolutionized sample preparation. An automated online SPE-LC-QTRAP-MS/MS method, for example, allows for the simultaneous determination of 14 phthalate metabolites and various bisphenol analogues from a minimal urine sample volume of just 50 µL. This high-throughput approach not only reduces manual labor and potential for contamination but also achieves low method detection limits, often in the 0.01–0.5 ng/mL range.
Another key technological advancement is the use of mixed-mode SPE, which enables the separation of different classes of compounds from a single sample. One such method allows for the concurrent analysis of 14 phthalate metabolites, bisphenol A, and ten endogenous steroid hormones from human urine, providing a more holistic view of endocrine-disrupting chemical exposure and its potential biological effects from a single assay. For certain applications, Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is also employed, offering enhanced detection limits (0.05-0.1 μg/L) and providing an alternative chromatographic separation that can be crucial for distinguishing between metabolites of different parent phthalates.
These innovations collectively push the boundaries of detection, allowing for more accurate exposure assessment with smaller sample volumes and faster turnaround times.
| Technology | Key Advantages | Typical Sample Volume | Reported Detection Limits | Throughput |
|---|---|---|---|---|
| Online SPE-UPLC-MS/MS | Automated, reduced contamination, high sensitivity | 50 µL | 0.01–0.5 ng/mL | High |
| Mixed-Mode SPE with UPLC-MS/MS | Simultaneous analysis of multiple compound classes (phthalates, hormones) | ~1 mL | Sub-ng/mL range | Moderate to High |
| GC-HRMS | High resolution and sensitivity, alternative chromatography | Variable | 0.05–0.1 µg/L | Moderate |
Advanced Chemometric and Statistical Approaches for Analytical Data Interpretation
As analytical methods generate increasingly large and complex datasets, advanced statistical and chemometric approaches are becoming indispensable for data interpretation. These methods help to extract meaningful information, identify patterns, and improve the accuracy of quantification, especially in the presence of matrix interferences.
Chemometric techniques such as Partial Least Squares (PLS) and Principal Component Regression (PCR) are powerful tools for multivariate calibration. While not yet widely documented specifically for MECPP-d4, the principles are directly applicable. In complex analytical runs where multiple metabolites are measured simultaneously, these statistical models can deconvolve overlapping chromatographic peaks and compensate for matrix effects that might suppress or enhance the analyte signal. By analyzing the entire spectrum of data rather than just a single quantifier ion, chemometrics can improve the robustness and reliability of the results.
These statistical methods are crucial for interpreting the intricate correlations between different phthalate metabolites measured in large cohort studies. They can help identify common sources of exposure and understand the metabolic profiles of parent compounds within the human body. As analytical panels expand, the reliance on these advanced statistical tools to manage and interpret the resulting high-dimensional data will undoubtedly increase.
Integration of Mono-5-carboxypentyl Phthalate-d4 Analysis within Broader Exposomic Research Frameworks (Methodological Advancements)
The concept of the "exposome" encompasses the totality of environmental exposures an individual experiences from conception onwards. Methodological advancements that permit the simultaneous analysis of a wide array of chemicals from a single, small biological sample are the bedrock of this research field. The integration of MECPP-d4 analysis into these frameworks is a natural progression, enabled by the high-throughput technologies described previously.
The key methodological advancement is the shift from single-analyte or single-class quantification to broad, panel-based screening. Methods that can measure dozens of phthalate metabolites, bisphenols, phenols, and endogenous hormones concurrently are essential for exposomic studies. The use of MECPP-d4 as an internal standard in these large panels ensures the accuracy and precision of MECPP measurement, a critical biomarker for DEHP exposure.
This integrated approach allows researchers to investigate the effects of chemical mixtures on human health, which is more representative of real-world exposure scenarios. By correlating the levels of multiple environmental contaminants with health outcomes, scientists can gain a more comprehensive understanding of disease etiology and the role of environmental factors.
Applications in Non-Traditional Matrices and Analytical Challenges
While urine remains the gold standard for biomonitoring of non-persistent chemicals like phthalates, research is expanding into non-traditional matrices to answer different toxicological and epidemiological questions. The use of MECPP-d4 as an internal standard is critical for ensuring analytical accuracy in these often more challenging sample types. Each matrix presents unique analytical hurdles.
Saliva: As a non-invasive matrix, saliva is attractive for biomonitoring. Studies have successfully detected various phthalate metabolites in saliva using methods like automated SPE-HPLC-MS/MS. nih.govepa.govsigmaaldrich.com However, concentrations are often significantly lower than in urine, and detection frequencies can be low for certain metabolites. nih.govcdc.gov For instance, in one study, MECPP was detected in only a single saliva sample, suggesting that saliva may be less suitable for assessing exposure to DEHP compared to other parent phthalates. nih.gov The primary challenges include low analyte concentrations and the need for highly sensitive instrumentation.
Amniotic Fluid & Placenta: To understand direct fetal exposure, researchers have turned to amniotic fluid and placental tissue. nih.gov Phthalate metabolites, including those from DEHP, have been detected in these matrices, confirming in-utero exposure. scirp.orgnih.govscirp.org A key analytical challenge is that metabolites in amniotic fluid appear to be primarily in their free, non-glucuronidated form, suggesting that only unconjugated forms cross the placental barrier. scirp.orgscirp.org This requires analytical methods to be optimized for the free metabolites, unlike in urine where enzymatic deconjugation is a standard step. Concentrations in placental tissue can be orders of magnitude higher than in urine, presenting a different set of challenges related to extraction efficiency and matrix effects. nih.gov
Meconium: Representing the newborn's first stool, meconium is valued for its potential to provide a cumulative record of in-utero exposure during the second and third trimesters. nih.govbohrium.com Analytical methods have been developed to quantify phthalate metabolites in this complex, viscous matrix, often requiring extensive sample cleanup involving both off-line and on-line SPE. researchgate.netnih.gov Challenges include the difficult sample matrix, which can interfere with extraction and analysis, and the need to validate how metabolite levels in meconium correlate with exposure over specific gestational windows. bohrium.com
Breast Milk: As a primary source of nutrition for infants, breast milk is an important matrix for assessing postnatal exposure. However, the analysis is challenging. Phthalate metabolites are detected infrequently and at very low concentrations in breast milk compared to urine. nih.govnih.gov Contamination of the sample with parent phthalate diesters from the environment and subsequent hydrolysis by esterases in the milk can artificially inflate monoester concentrations, making accurate measurement difficult. nih.gov Therefore, focusing on oxidative metabolites, which are not subject to this contamination pathway, is often preferred.
| Matrix | Primary Application | Key Analytical Challenges |
|---|---|---|
| Saliva | Non-invasive biomonitoring | Very low concentrations, low detection frequency for some metabolites. nih.govnih.gov |
| Amniotic Fluid | Direct fetal exposure assessment | Low concentrations, presence of primarily free (non-conjugated) metabolites. scirp.orgnih.gov |
| Placenta | Assessment of fetal exposure and placental transfer | Complex tissue extraction, potentially high concentrations, matrix effects. nih.gov |
| Meconium | Cumulative in-utero exposure | Viscous and complex matrix requiring extensive cleanup. nih.govresearchgate.net |
| Breast Milk | Infant exposure via lactation | Low concentrations, potential for contamination and enzymatic hydrolysis. nih.govnih.gov |
Q & A
Q. How to design a longitudinal study tracking phthalate metabolism using deuterated analogs?
- Use a crossover design with controlled dosing of deuterated phthalates (e.g., D4-DEHP) in model organisms. Collect time-series biospecimens for kinetic profiling of this compound and its metabolites. Normalize excretion rates to creatinine and adjust for inter-individual variability using mixed-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
